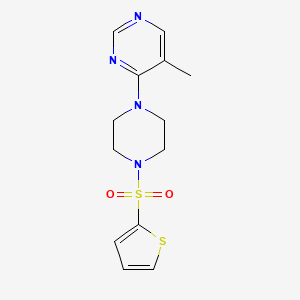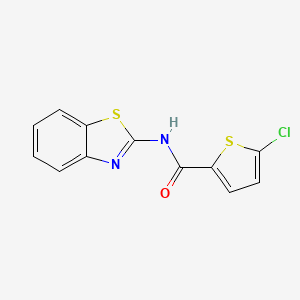
4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide” is a bioactive indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide” involves a 4-bromobenzenesulfonate moiety. The S atom of the 4-bromobenzenesulfonate moiety is bonded to the amine N atom in sp3 hybridization, with an S-N bond length of 1.616 (3) Angstrom .Scientific Research Applications
Anticancer Properties
Indole derivatives have gained attention for their potential as anticancer agents. Researchers have investigated their effects on cancer cells, aiming to develop novel therapies. The specific mechanism of action for this compound would need further exploration, but its indole structure suggests potential interactions with cellular pathways involved in cancer progression .
Antimicrobial Activity
Indole derivatives exhibit antimicrobial properties against bacteria, fungi, and other pathogens. These compounds may interfere with microbial growth, making them valuable in drug development. Investigating the antibacterial and antifungal effects of 4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide could provide insights into its potential clinical applications .
Anti-Inflammatory Effects
Indole-based compounds often possess anti-inflammatory properties. Researchers have explored their ability to modulate inflammatory responses, potentially impacting conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Evaluating the anti-inflammatory activity of this compound could reveal its therapeutic potential .
Analgesic Properties
Indole derivatives may also exhibit analgesic effects, providing pain relief. Investigating whether 4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide has analgesic properties could contribute to pain management research .
Ulcerogenic Index
Assessing the ulcerogenic index of this compound is crucial. Some indole derivatives can cause gastrointestinal ulcers, while others may be less harmful. Understanding its safety profile is essential for potential therapeutic use .
Plant Hormone Analog
Indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. It plays a vital role in plant growth and development. Investigating whether 4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide exhibits any IAA-like effects could be intriguing for plant biology research .
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
The compound contains an indole nucleus, which is known to undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows the compound to interact with its targets, leading to various biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities likely involves distinct biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound would have diverse molecular and cellular effects.
properties
IUPAC Name |
4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-11-8-13-9-12(2-7-16(13)19-11)10-18-22(20,21)15-5-3-14(17)4-6-15/h2-9,18-19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEVIFYFRMHIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2870634.png)
![N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2870638.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2870639.png)

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2870641.png)
![1,7-dimethyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2870642.png)
![4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2870643.png)
![[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl][8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2870644.png)
![2-(1-methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)-N-propylacetamide](/img/structure/B2870645.png)
![1-[(4-Chlorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2870648.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2870656.png)